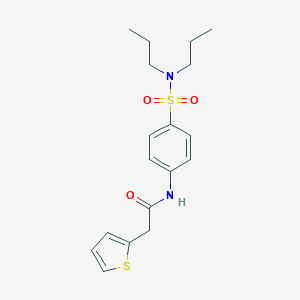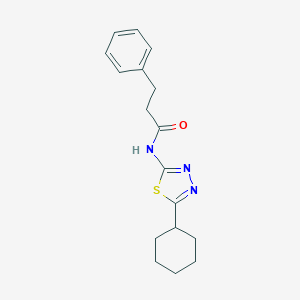![molecular formula C23H33N3O2 B216315 5,5-dimethyl-2-[[2-[4-(2-phenylethyl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216315.png)
5,5-dimethyl-2-[[2-[4-(2-phenylethyl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-dimethyl-2-[[2-[4-(2-phenylethyl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is commonly referred to as DMCM and is a potent ligand for the GABA-A receptor.
作用机制
DMCM acts as a positive allosteric modulator of the GABA-A receptor. The compound enhances the binding of GABA to the receptor, resulting in an increase in GABAergic neurotransmission. The increased GABAergic neurotransmission results in the anxiolytic, anticonvulsant, and sedative effects of DMCM.
Biochemical and Physiological Effects:
DMCM has been shown to have significant biochemical and physiological effects. The compound has been found to increase the activity of GABAergic neurons in the brain, resulting in a decrease in neuronal excitability. DMCM has also been shown to increase the release of dopamine in the brain, which may contribute to its anxiolytic and sedative effects.
实验室实验的优点和局限性
The advantages of using DMCM in lab experiments include its potent and selective binding to the GABA-A receptor, its well-defined mechanism of action, and its ability to produce consistent results. The limitations of using DMCM in lab experiments include its potential toxicity and the need for caution when handling the compound.
未来方向
There are several future directions for research on DMCM. One direction is to investigate the potential of DMCM as an antiepileptic drug. Another direction is to study the effects of DMCM on different subtypes of the GABA-A receptor. Additionally, research could focus on the development of new compounds based on the structure of DMCM that may have improved therapeutic properties.
Conclusion:
In conclusion, DMCM is a chemical compound that has significant potential for therapeutic applications. The compound has been extensively studied for its anxiolytic, anticonvulsant, and sedative effects. DMCM acts as a positive allosteric modulator of the GABA-A receptor, resulting in an increase in GABAergic neurotransmission. DMCM has advantages and limitations for lab experiments, and there are several future directions for research on the compound.
合成方法
The synthesis method of DMCM involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 1-(2-phenylethyl)piperazine in the presence of formaldehyde and ammonium acetate. The reaction results in the formation of DMCM in high yield and purity. The synthesis method of DMCM has been optimized to produce large quantities of the compound for scientific research purposes.
科学研究应用
DMCM has been extensively studied for its potential therapeutic applications. The compound has been found to have anxiolytic, anticonvulsant, and sedative effects. DMCM has also been shown to have potential as an antiepileptic drug. The compound has been tested in animal models and has shown promising results in reducing seizure activity.
属性
产品名称 |
5,5-dimethyl-2-[[2-[4-(2-phenylethyl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione |
|---|---|
分子式 |
C23H33N3O2 |
分子量 |
383.5 g/mol |
IUPAC 名称 |
5,5-dimethyl-2-[[2-[4-(2-phenylethyl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione |
InChI |
InChI=1S/C23H33N3O2/c1-23(2)16-21(27)20(22(28)17-23)18-24-9-11-26-14-12-25(13-15-26)10-8-19-6-4-3-5-7-19/h3-7,18,24H,8-17H2,1-2H3 |
InChI 键 |
GNGXQWPBXFAYPW-UHFFFAOYSA-N |
手性 SMILES |
CC1(CC(=O)C(=CNCCN2CCN(CC2)CCC3=CC=CC=C3)C(=O)C1)C |
SMILES |
CC1(CC(=O)C(=CNCCN2CCN(CC2)CCC3=CC=CC=C3)C(=O)C1)C |
规范 SMILES |
CC1(CC(=O)C(=CNCCN2CCN(CC2)CCC3=CC=CC=C3)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216233.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide](/img/structure/B216234.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide](/img/structure/B216237.png)

![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B216241.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3-phenylpropanamide](/img/structure/B216242.png)

![2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216246.png)
![2-(4-chlorophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216248.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B216251.png)
![5-chloro-2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216253.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B216254.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide](/img/structure/B216255.png)